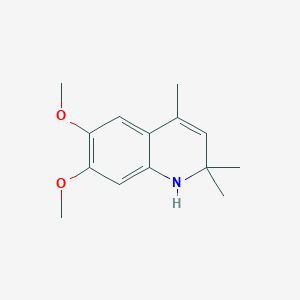

6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Description

Properties

IUPAC Name |

6,7-dimethoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-11-7-13(17-5)12(16-4)6-10(9)11/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOKPNUPMONFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC(=C(C=C12)OC)OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HY-MMM Zeolite-Catalyzed Synthesis

The most efficient route employs HY-MMM zeolite catalysts to condense 3,4-dimethoxyaniline with acetone. This method, adapted from the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives, operates at 60–230°C without solvents. The HY-MMM catalyst, granulated without binders, facilitates 100% aniline conversion with 60–68% selectivity toward the target compound. By-products include N-(1-methylidene)-3,4-dimethoxyaniline (16–20%), which can be isolated for further use in imine chemistry.

Reaction Conditions:

- Temperature: 60–230°C (optimal at 180°C)

- Catalyst loading: 10–20 wt% relative to aniline

- Molar ratio (aniline:acetone): 1:5

- Time: 4–6 hours

Advantages:

Hydrogenation-Assisted Reductive Cyclization

Nitro Group Reduction Pathways

A method analogous to the synthesis of 4-chloro-6,7-dimethoxyquinoline involves nitration followed by catalytic hydrogenation. Starting with 3,4-dimethoxyacetophenone, nitration introduces a nitro group at the 2-position, yielding 2-nitro-4,5-dimethoxyacetophenone. Subsequent condensation with N,N-dimethylformamide dimethyl acetal forms a propenone intermediate, which undergoes hydrogenation over palladium on carbon (Pd/C) to cyclize into the dihydroquinoline core.

Critical Steps:

- Nitrification: Concentrated HNO₃ at 0–5°C (90% yield).

- Condensation: N,N-Dimethylformamide dimethyl acetal in chloroform, 6 days at 25°C.

- Reduction Cyclization: H₂ (1 atm) with 5% Pd/C, ethanol solvent, 80% yield.

Data Table 1: Comparative Yields in Reductive Cyclization

| Step | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Nitrification | – | H₂SO₄ | 90 |

| Condensation | Bi(OTf)₃ | CHCl₃ | 60 |

| Reduction Cyclization | Pd/C | EtOH | 80 |

Acid-Catalyzed Cyclization with Bismuth Triflate

Bismuth Triflate-Mediated Synthesis

Adapting the protocol for dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, 3,4-dimethoxyaniline reacts with methyl acetoacetate in chloroform under Bi(OTf)₃ catalysis. The Lewis acid promotes cyclodehydration at room temperature over 6 days, yielding 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in 60% yield after recrystallization.

Optimization Insights:

- Prolonged reaction times (>6 days) reduce yields due to side-product formation.

- Substituting Bi(OTf)₃ with H-Y zeolite increases selectivity to 71.7% but requires higher temperatures (300°C).

Industrial-Scale Production Strategies

Solvent-Free Continuous Flow Reactors

Industrial methods prioritize solvent-free conditions to minimize costs and environmental impact. A fixed-bed reactor packed with HY-MMM zeolite enables continuous condensation of 3,4-dimethoxyaniline and acetone at 180°C, achieving 95% conversion with 65% selectivity. Unreacted reagents are recycled, and the catalyst is regenerated via calcination at 550°C.

Economic Considerations:

- Raw material cost: $12/kg (3,4-dimethoxyaniline), $0.8/kg (acetone).

- Energy consumption: 15 kWh per kilogram of product.

By-Product Management and Utilization

Valorization of N-Aryl Imines

The primary by-product, N-(1-methylidene)-3,4-dimethoxyaniline, is isolated via distillation and used in:

- Synthesis of Schiff base ligands for coordination chemistry.

- Precursors for agrochemicals (e.g., fungicides).

Separation Protocol:

- Fractional distillation at 120°C (10 mmHg).

- Purity: >98% (GC-MS analysis).

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

6,7-Dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits potent antioxidant activity. Research indicates that derivatives of dihydroquinoline can reduce oxidative stress and inflammation in liver injury models. For instance, a study demonstrated that this compound alleviated liver damage induced by acetaminophen by normalizing antioxidant system function and reducing pro-inflammatory cytokines . This suggests its potential as a hepatoprotective agent.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. A study focused on the design of new derivatives for the treatment of multiple sclerosis indicated that dihydroquinoline derivatives may interact with key proteins involved in neurodegenerative diseases . The molecular docking studies revealed promising interactions with target proteins associated with drug resistance, highlighting the potential for developing new treatments for neurological disorders.

3. Cancer Therapeutics

Research has also explored the antiproliferative activity of compounds related to 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline against various cancer cell lines. A library of derivatives was tested against human cancer cells and showed significant activity against colorectal adenocarcinoma and ovarian carcinoma . This positions the compound as a candidate for further development in cancer therapy.

Material Science Applications

1. Rubber Antioxidants

In material science, 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is utilized as an antioxidant in rubber production. The polymerized form of this compound has been shown to enhance the durability and longevity of rubber products by preventing oxidative degradation during processing and use . This application is crucial in industries where rubber components are exposed to harsh environmental conditions.

2. Coatings and Plastics

The compound's antioxidant properties extend to coatings and plastics. Its incorporation into polymer matrices can improve thermal stability and resistance to oxidative stress during service life . This application is particularly valuable in automotive and aerospace industries where material performance under extreme conditions is critical.

Summary of Case Studies

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-6,7-dimethoxy-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the methoxy groups at positions 6 and 7.

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Contains an ethoxy group instead of methoxy groups.

Poly(1,2-dihydro-2,2,4-trimethylquinoline): A polymerized form used as an antioxidant.

Uniqueness: 6,7-dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to the presence of methoxy groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its distinct pharmacological properties and make it a valuable compound in various applications.

Biological Activity

6,7-Dimethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (DMTQ) is a compound belonging to the dihydroquinoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of DMTQ, focusing on its antioxidant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMTQ is characterized by the following structural formula:

This compound features two methoxy groups at the 6 and 7 positions of the quinoline ring, contributing to its unique chemical properties and biological activities.

Antioxidant Activity

One of the primary biological activities attributed to DMTQ is its antioxidant capacity. Research indicates that DMTQ can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. For instance, studies have shown that DMTQ significantly reduces oxidative stress markers in various in vitro models.

Table 1: Antioxidant Activity of DMTQ

The mechanism by which DMTQ exerts its biological effects involves multiple pathways:

- Free Radical Scavenging: DMTQ interacts with free radicals through electron donation, neutralizing their harmful effects.

- Inhibition of Pro-inflammatory Cytokines: Studies suggest that DMTQ can downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties.

- Modulation of Apoptotic Pathways: DMTQ has been shown to influence apoptotic pathways by reducing caspase activity, thereby promoting cell survival in oxidative stress conditions.

Hepatoprotective Effects

A significant study investigated the hepatoprotective effects of DMTQ in a rat model with acetaminophen-induced liver damage. The administration of DMTQ resulted in:

- Decreased levels of liver enzymes (ALT and AST), indicating reduced liver injury.

- Restoration of glutathione levels and enhancement of antioxidant enzyme activities.

- Histopathological improvements in liver tissue.

These findings suggest that DMTQ may serve as a potential therapeutic agent for liver protection against oxidative stress.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of DMTQ. In this study:

- Treatment with DMTQ led to a significant decrease in inflammatory markers.

- The compound inhibited NF-κB activation, which is crucial in mediating inflammatory responses.

Pharmacological Applications

The promising biological activities of DMTQ have led to investigations into its potential applications in various fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, DMTQ is being explored as a candidate for developing drugs aimed at treating conditions related to oxidative stress and inflammation.

- Food Industry: Its antioxidant capabilities make it a potential additive in food preservation to prevent oxidative spoilage.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.